3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester
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Overview
Description
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and an ester functional group
Preparation Methods
The synthesis of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester typically involves several steps. One common method is the esterification of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester include:
3-(5-Bromo-2-methoxy-phenyl)-propionic acid: Lacks the ester group, which may affect its reactivity and applications.
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-butanoic acid: Has a longer carbon chain, potentially altering its chemical properties and uses.
3-(5-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURGWXGBOXFOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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